

Application Note: Deposition of Silicon Nitride Films Using Diiodosilane and Ammonia

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Compound of Interest

Compound Name: *Diiodosilane*

Cat. No.: *B1630498*

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Introduction

Silicon nitride (SiN_x) films are critical materials in a variety of high-technology applications, including semiconductor devices, microelectromechanical systems (MEMS), and as encapsulation layers for sensitive electronics. The deposition of high-quality silicon nitride films at low temperatures is particularly crucial for applications involving thermally sensitive substrates. This application note details a low-pressure chemical vapor deposition (LPCVD) process for silicon nitride films utilizing **diiodosilane** (SiI₂H₂) and ammonia (NH₃) as precursors. This iodine-based precursor system offers a promising alternative to traditional chlorine-based precursors, potentially enabling lower deposition temperatures and reducing halogen contamination in the deposited films.

Deposition Process Overview

The deposition of silicon nitride from **diiodosilane** and ammonia proceeds via a chemical vapor deposition process where the gaseous precursors react on a heated substrate surface to form a solid thin film. The overall simplified chemical reaction can be represented as:



This process can be carried out in a conventional horizontal or vertical tube furnace capable of low-pressure operation.

Experimental Protocols

Precursor Handling and Safety

Diiodosilane (SiI_2H_2):

- **Diiodosilane** is a liquid at room temperature and should be handled in a well-ventilated fume hood.
- It is sensitive to moisture and air; therefore, it should be stored under an inert atmosphere (e.g., argon or nitrogen).
- The vapor pressure of **diiodosilane** is temperature-dependent and controlling the bubbler temperature is critical for consistent precursor delivery.

Ammonia (NH_3):

- Ammonia is a corrosive and toxic gas.
- Use appropriate gas handling equipment, including stainless steel tubing and regulators.
- A toxic gas monitoring system is highly recommended.

Low-Pressure Chemical Vapor Deposition (LPCVD) Protocol

This protocol is a general guideline for the deposition of silicon nitride films using **diiodosilane** and ammonia in a horizontal tube LPCVD furnace. The optimal parameters may vary depending on the specific reactor geometry and desired film properties.

Equipment:

- Horizontal LPCVD tube furnace with a three-zone heater
- Vacuum pump system capable of reaching pressures in the mTorr range
- Mass flow controllers (MFCs) for ammonia and a carrier gas (e.g., N_2)
- **Diiodosilane** precursor bubbler with temperature control

- Substrate loading system (e.g., quartz boat)

Procedure:

- Substrate Preparation:
 - Clean silicon wafers (or other substrates) using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.
 - A final dip in dilute hydrofluoric acid (HF) is recommended to remove the native oxide layer and create a hydrogen-terminated surface, which can promote uniform film nucleation.
 - Load the cleaned and dried substrates into the quartz boat and place it in the center of the furnace tube.
- System Pump-Down and Leak Check:
 - Close the furnace tube and pump the system down to its base pressure (typically < 10 mTorr).
 - Perform a leak check to ensure the integrity of the system.
- Temperature Ramping:
 - Ramp the furnace temperature to the desired deposition temperature under a slow flow of nitrogen. A general temperature range for this process is 400°C to 600°C.
- Process Gas Stabilization:
 - Once the temperature is stable, set the desired process pressure using a throttle valve. A typical pressure range for LPCVD is 100 mTorr to 1 Torr.
 - Introduce the ammonia gas through its MFC at the desired flow rate.
 - Flow a carrier gas (e.g., N₂) through the **diiodosilane** bubbler. The bubbler temperature should be controlled to achieve the desired SiI₂H₂ vapor pressure.
- Deposition:

- Once the gas flows and pressure are stable, introduce the **diiodosilane** vapor into the furnace to initiate the deposition process.
- The deposition time will depend on the desired film thickness and the deposition rate.
- Process Termination and Cool-Down:
 - After the desired deposition time, stop the flow of **diiodosilane**.
 - Continue flowing ammonia for a short period to ensure the reaction is complete and to passivate the surface.
 - Turn off the ammonia flow and purge the system with nitrogen.
 - Turn off the furnace heaters and allow the system to cool down to below 100°C under a nitrogen atmosphere before unloading the substrates.

Data Presentation

The following tables summarize the expected process parameters and resulting film properties for the LPCVD of silicon nitride using **diiodosilane** and ammonia. These values are based on typical low-temperature CVD processes and should be used as a starting point for process optimization.

Table 1: LPCVD Process Parameters

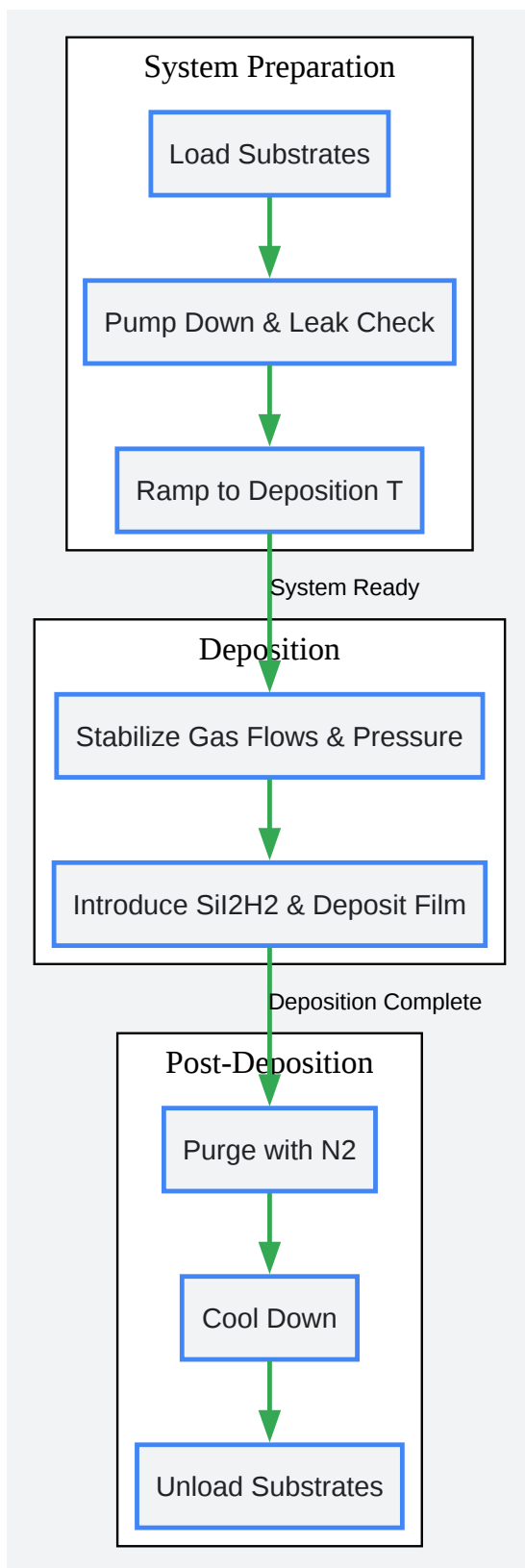
Parameter	Range	Typical Value
Deposition Temperature	400 - 600 °C	550 °C
Process Pressure	100 mTorr - 1 Torr	500 mTorr
Sil ₂ H ₂ Bubbler Temperature	20 - 50 °C	30 °C
Sil ₂ H ₂ Carrier Gas (N ₂) Flow Rate	10 - 50 sccm	25 sccm
NH ₃ Flow Rate	50 - 200 sccm	100 sccm
NH ₃ :Sil ₂ H ₂ Flow Ratio	2:1 - 10:1	4:1

Table 2: Expected Silicon Nitride Film Properties

Property	Expected Value
Deposition Rate	5 - 20 Å/min
Refractive Index (@ 633 nm)	1.9 - 2.1
Wet Etch Rate (10:1 BOE)	10 - 50 Å/min
Si/N Ratio	0.7 - 0.8
Hydrogen Content	< 15 at.%
Step Coverage	> 90%

Visualizations

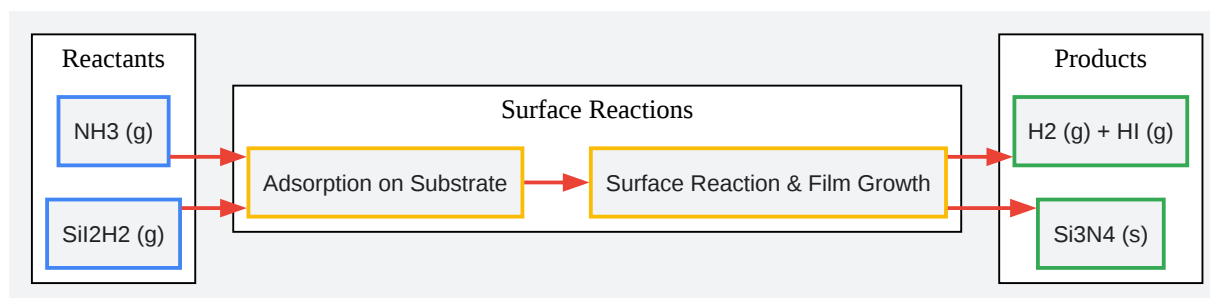
Chemical Vapor Deposition Workflow



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Caption: Workflow for LPCVD of silicon nitride films.

Chemical Reaction Pathway



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